molecular formula C14H11ClN2O B2792928 3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 138023-10-6

3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No. B2792928
CAS RN: 138023-10-6
M. Wt: 258.71
InChI Key: HKIYOGUMCXKKRW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of fused bicyclic 5–6 heterocycles . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine” are described as follows: It is a white solid with a melting point of 136–137 °C . The IR (cm –1 ) is: n 2988, 1607, 1547, 1479, 1365, 1281, 1242, 1172, 1107, 1025, 924, 836, 741, 629, 531 .

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of imidazo[1,2-a]pyridine derivatives, including one with a 4-methoxyphenyl ring, has been extensively analyzed. These analyses provide crucial insights into the molecular configuration and interactions of these compounds (Dhanalakshmi et al., 2018).

Synthesis Processes

  • Research has focused on synthesizing various imidazo[1,2-a]pyridines and exploring their rearrangements to create different molecular structures. This includes studies on how the 4-methoxyphenyl group affects the synthesis and final product (Khalafy et al., 2002); (Azimi & Majidi, 2014).

Biological Activity Studies

  • Some imidazo[1,2-a]pyridines have been synthesized to explore their potential as antiulcer agents. However, not all compounds in this category demonstrated significant antisecretory activity in tests (Starrett et al., 1989).
  • Another study focused on selenylated imidazo[1,2-a]pyridines, examining their effect against breast cancer cells. This study highlighted the potential of these compounds as antiproliferative agents in cancer treatment (Almeida et al., 2018).

Imaging and Tracer Studies

  • Imidazo[1,2-a]pyridines have been synthesized as potential probes for the study of peripheral benzodiazepine receptors using SPECT imaging. This highlights their application in neurobiological and medical imaging (Katsifis et al., 2000).

Optical and Fluorescent Properties

  • Research on the optical properties of imidazo[1,2-a]pyridine derivatives indicates their potential use in fluorescent materials and sensors. The studies explore how different substitutions, including 4-methoxyphenyl, influence these properties (Volpi et al., 2017); (Velázquez-Olvera et al., 2012).

Chemical Detoxification Studies

  • A study on the synthesis of selenoester derivatives of imidazo[1,2-a]pyridine revealed their potential application in the chemical detoxification of hazardous substances like mercury chloride (Sharma et al., 2018).

properties

IUPAC Name

3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIYOGUMCXKKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325661
Record name 3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

138023-10-6
Record name 3-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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